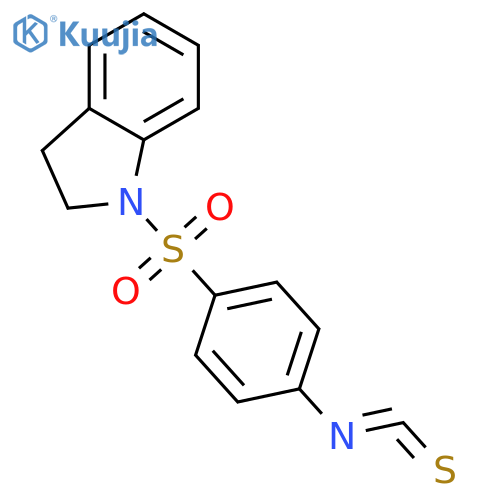Cas no 895935-43-0 (1-(4-Isothiocyanatophenyl)sulfonylindoline)

895935-43-0 structure
商品名:1-(4-Isothiocyanatophenyl)sulfonylindoline
CAS番号:895935-43-0
MF:C15H12N2O2S2
メガワット:316.397980690002
MDL:MFCD07626015
CID:3117581
PubChem ID:17349672
1-(4-Isothiocyanatophenyl)sulfonylindoline 化学的及び物理的性質
名前と識別子
-
- 1-(4-Isothiocyanato-benzenesulfonyl)-2,3-dihydro-1H-indole
- AKOS003371189
- ALBB-003113
- 1-[(4-isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole
- 1-[(4-isothiocyanatophenyl)sulfonyl]indoline
- BBL017702
- 895935-43-0
- STK472394
- H22555
- MFCD07626015
- 1-(4-isothiocyanatobenzenesulfonyl)-2,3-dihydroindole
- 1-(4-isothiocyanatobenzenesulfonyl)-2,3-dihydro-1H-indole
- 1-(4-isothiocyanatophenyl)sulfonyl-2,3-dihydroindole
- VS-06415
- 1-(4-Isothiocyanatophenyl)sulfonylindoline
-
- MDL: MFCD07626015
- インチ: InChI=1S/C15H12N2O2S2/c18-21(19,14-7-5-13(6-8-14)16-11-20)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-10H2
- InChIKey: QDJAXTIEEMHTMF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 316.03401998Da
- どういたいしつりょう: 316.03401998Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 90.2Ų
1-(4-Isothiocyanatophenyl)sulfonylindoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB380673-500 mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole |
895935-43-0 | 500MG |
€254.60 | 2023-02-03 | ||
| Matrix Scientific | 030248-500mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 500mg |
$126.00 | 2023-09-09 | ||
| abcr | AB380673-1g |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole; . |
895935-43-0 | 1g |
€317.00 | 2025-02-14 | ||
| A2B Chem LLC | AJ01842-5g |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | >95% | 5g |
$995.00 | 2024-04-19 | |
| TRC | I017780-500mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | I017780-250mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | I017780-1000mg |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB380673-1 g |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole |
895935-43-0 | 1g |
€322.50 | 2023-04-25 | ||
| Ambeed | A714149-1g |
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |
895935-43-0 | 95% | 1g |
$267.0 | 2024-04-16 | |
| abcr | AB380673-10g |
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole; . |
895935-43-0 | 10g |
€1357.00 | 2025-02-14 |
1-(4-Isothiocyanatophenyl)sulfonylindoline 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
895935-43-0 (1-(4-Isothiocyanatophenyl)sulfonylindoline) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 42464-96-0(NNMTi)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:895935-43-0)1-(4-Isothiocyanatophenyl)sulfonylindoline

清らかである:99%
はかる:1g
価格 ($):240.0